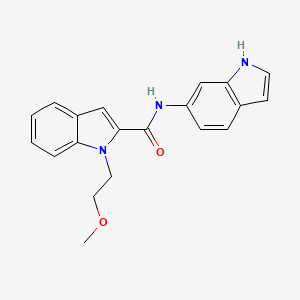![molecular formula C20H18N4O3S B14935808 1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14935808.png)
1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a pyrrolidine ring, a thiazole ring, and a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group, the thiazole ring, and the pyridine ring. The final step involves the formation of the carboxamide group.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine halide and a suitable nucleophile.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Analyse Chemischer Reaktionen
1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is used as a probe in biochemical studies, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is used as a lead compound in drug discovery, particularly in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used as an intermediate in the production of various industrial chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to the modulation of their activity.
Molecular Targets: The compound targets various enzymes, including kinases and proteases, as well as receptors, including G-protein-coupled receptors and ion channels.
Pathways Involved: The compound modulates various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, leading to the regulation of cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, particularly those containing similar functional groups and structural motifs.
Similar Compounds: Similar compounds include this compound derivatives, as well as other heterocyclic compounds containing pyrrolidine, thiazole, and pyridine rings.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C20H18N4O3S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-17-8-3-2-7-16(17)24-11-13(10-18(24)25)19(26)23-20-22-15(12-28-20)14-6-4-5-9-21-14/h2-9,12-13H,10-11H2,1H3,(H,22,23,26) |
InChI-Schlüssel |
TZZBZJQMMIMQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935727.png)
![3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14935736.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B14935739.png)

![N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)

![2'-Cyclohexyl-N-isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935759.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
